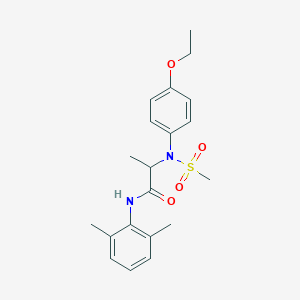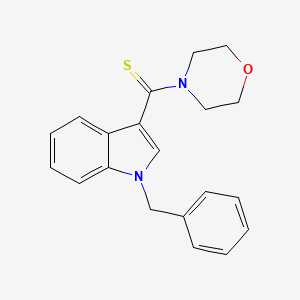![molecular formula C14H20N2O3S B3970840 N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)
N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide
Übersicht
Beschreibung
N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide, also known as MS-275 or entinostat, is a synthetic benzamide derivative that has been extensively studied for its potential as an anticancer agent. MS-275 is a histone deacetylase inhibitor, which means that it can modify the structure of chromatin and regulate gene expression.
Wissenschaftliche Forschungsanwendungen
N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of other anticancer agents, such as cisplatin and doxorubicin. In addition to its anticancer properties, this compound has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This modification of chromatin structure can lead to changes in gene expression and contribute to the development of cancer. By inhibiting HDACs, this compound can modify the structure of chromatin and regulate gene expression, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, this compound has been shown to enhance the immune response to cancer cells, leading to their destruction by the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide as an experimental tool is its specificity for HDACs. This allows researchers to study the effects of HDAC inhibition on gene expression and cellular processes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. In addition, the high cost of this compound can limit its use in some research settings.
Zukünftige Richtungen
Future research on N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide could focus on its potential as a treatment for neurodegenerative diseases, as well as its effectiveness in combination with other anticancer agents. In addition, further studies could investigate the molecular mechanisms underlying the anticancer properties of this compound, as well as its effects on immune function. Finally, the development of more effective synthesis methods for this compound could increase its availability and reduce its cost, making it more accessible for research purposes.
Eigenschaften
IUPAC Name |
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12(14(17)15-10-6-7-11-15)16(20(2,18)19)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZCFPSGFIIETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



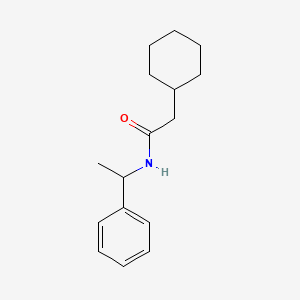
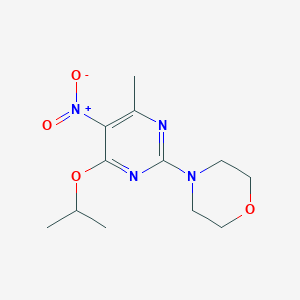
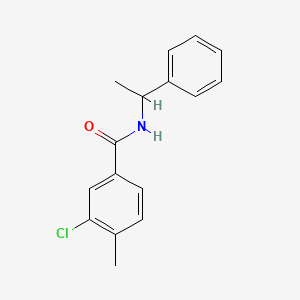
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3970787.png)

![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B3970807.png)
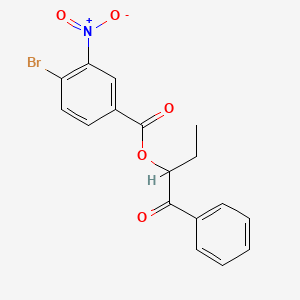
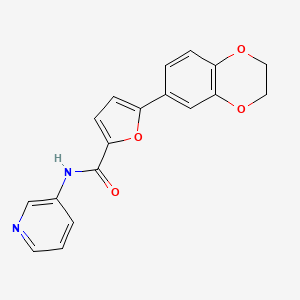
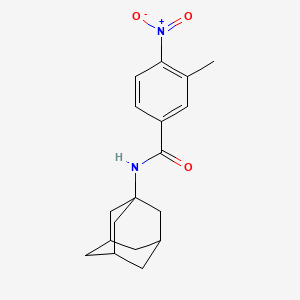
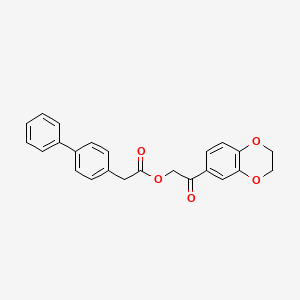
![2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3970858.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3970859.png)
